N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
This compound features a thiazole core linked via a thioether group to an acetamide moiety substituted with a 3-chloro-4-fluorophenyl group. The oxoethyl side chain is further functionalized with a p-tolylamino group.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S2/c1-12-2-4-13(5-3-12)23-19(27)11-29-20-25-15(10-28-20)9-18(26)24-14-6-7-17(22)16(21)8-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTESBSYFIZWWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activity, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Information
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanylacetamide
- Molecular Formula : C22H14Cl2F N3O2S
- Molecular Weight : 474.3 g/mol
Structural Formula
The compound's structure includes a thiazole ring, which is known for its diverse pharmacological activities, including anticancer properties.
The compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and AKT .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : It causes cell cycle arrest at various phases (S phase and G1/S phase), preventing cancer cells from proliferating .
Anticancer Activity
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.105 | Induces apoptosis, inhibits VEGFR-2 |
| PC-3 | 2.15 | Induces apoptosis, inhibits AKT |
These results indicate that this compound possesses potent antiproliferative effects against liver and prostate cancer cells .
Case Studies
- Liver Cancer (HepG2) : In a study evaluating the effects on HepG2 cells, treatment with the compound resulted in significant apoptosis as indicated by increased levels of active caspase-3 compared to untreated controls. The study noted a five-fold increase in caspase activity post-treatment .
- Prostate Cancer (PC-3) : Another study focused on PC-3 cells demonstrated that the compound not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent for prostate cancer .
Comparison with Similar Compounds
Thiazole-Based Acetamide Derivatives
Thiazole-acetamide hybrids are widely studied for their pharmacological properties. Key analogs include:
Structural Insights :
- The p-tolylamino group may confer steric effects distinct from the quinazolinone ring in , altering binding interactions.
Quinazolinone and Triazole Derivatives
Quinazolinone and triazole hybrids demonstrate divergent electronic profiles:
Comparison :
- Quinazolinone derivatives (e.g., ) often exhibit higher melting points (>250°C) compared to thiazole analogs, likely due to increased molecular rigidity.
- Triazole-containing compounds () may offer improved metabolic stability over thiazoles but with reduced hydrogen-bonding capacity.
Q & A
Q. What are the standard synthesis protocols for N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:
- Thioether linkage formation : Reacting 2-mercaptothiazole intermediates with halogenated acetamide derivatives under anhydrous conditions (e.g., DMF, 60–80°C) .
- Amidation : Coupling the thiazole-thioether intermediate with 3-chloro-4-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Characterization relies on NMR (¹H/¹³C), HRMS , and HPLC to confirm structural integrity .
Q. Which structural features influence the biological activity of this compound?
Critical features include:
- Thiazole-thioether motif : Enhances binding to enzymatic targets (e.g., kinases) via sulfur-mediated hydrophobic interactions .
- 3-Chloro-4-fluorophenyl group : Increases lipophilicity and membrane permeability, as observed in analogs with similar substituents .
- p-Tolylamino moiety : Potential hydrogen-bond donor/acceptor sites for target engagement, as seen in related anticancer thiazoles .
Comparative studies of analogs (e.g., chloro vs. methoxy substitutions) show activity shifts in antimicrobial assays, emphasizing substituent effects .
Q. What analytical techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic Hs at δ 6.8–7.4 ppm) and confirms amide bond formation (NH peaks at δ 8.2–10.5 ppm) .
- HRMS : Verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from acetamide group) .
- XRD (if crystalline) : Resolves stereochemistry; SHELX software refines crystal structures, though low solubility may require co-crystallization agents .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazole-thioether intermediate?
Low yields (<50%) often arise from:
- Side reactions : Competing oxidation of thiols to disulfides. Mitigate by using inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reactivity but may degrade intermediates. Switching to THF with catalytic LiCl enhances stability .
- Catalytic additives : CuI (5 mol%) accelerates thioether formation, reducing reaction time from 24h to 6h .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies (e.g., antimicrobial activity in one study vs. inactivity in another) may stem from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923) .
- Structural analogs : Compare with compounds like N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide (gram-positive activity ).
- Purity thresholds : Impurities >5% (e.g., unreacted aniline) skew results; validate via HPLC-DAD/MS .
Q. What computational strategies predict target binding modes?
- Molecular docking (AutoDock Vina) : Model interactions with TLR4/MD-2 complex, leveraging QSAR data from thiazole derivatives (e.g., R² = 0.89 for predicted vs. experimental IC₅₀) .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes (e.g., 100 ns trajectories) to identify critical residues (e.g., Lys362 in kinase binding) .
- ADMET prediction (SwissADME) : Optimize logP (target: 2–3) and PSA (<90 Ų) to balance bioavailability and blood-brain barrier penetration .
Q. How can crystallization challenges be addressed for XRD analysis?
Q. What mechanisms explain reduced activity in resistant bacterial strains?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
